molecular formula C17H23ClN2O5S B12472425 ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

Cat. No.: B12472425
M. Wt: 402.9 g/mol
InChI Key: ABGMJYYZSFQGIX-UHFFFAOYSA-N
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Description

Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methylsulfonyl group

Properties

Molecular Formula

C17H23ClN2O5S

Molecular Weight

402.9 g/mol

IUPAC Name

ethyl 1-[2-(4-chloro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23ClN2O5S/c1-3-25-17(22)13-8-10-19(11-9-13)16(21)12-20(26(2,23)24)15-6-4-14(18)5-7-15/h4-7,13H,3,8-12H2,1-2H3

InChI Key

ABGMJYYZSFQGIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with methylsulfonyl chloride to form N-(4-chlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine ethyl ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate: Similar structure but with a methoxy group instead of a chlorine atom.

    Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.

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